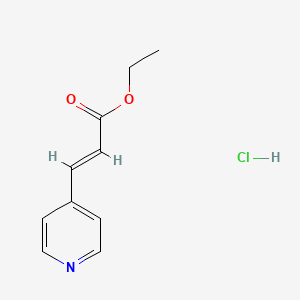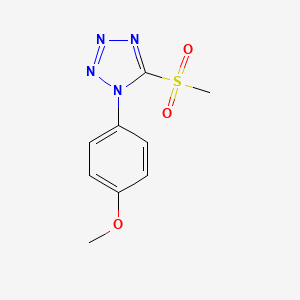![molecular formula C9H7ClN2O2 B13674901 Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,5-a]pyridine core. The presence of a chloro substituent at the 6-position and a carboxylate ester group at the 3-position further defines its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The esterification of the carboxylic acid group is achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation: The imidazo[1,5-a]pyridine core can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,5-a]pyridines.
Oxidation: Formation of imidazo[1,5-a]pyridine N-oxides.
Reduction: Formation of imidazo[1,5-a]pyridine-3-carboxamides or alcohols.
科学研究应用
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-tuberculosis agents and other antimicrobial drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or bind to receptors, disrupting essential biological processes. The chloro substituent and carboxylate ester group play crucial roles in enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Methyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
- Methyl 6-Chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate
Uniqueness
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the chloro substituent and the carboxylate ester group significantly influence its pharmacokinetic properties and interaction with biological targets .
属性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
methyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3 |
InChI 键 |
NWFVBSOUCNKROH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C2N1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




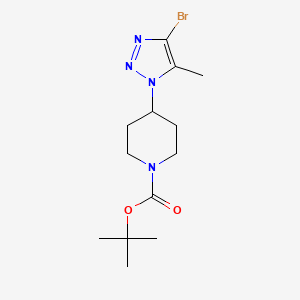
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)

![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
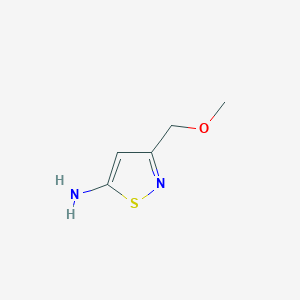



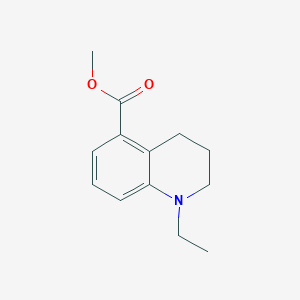
![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)
